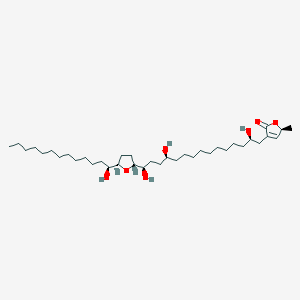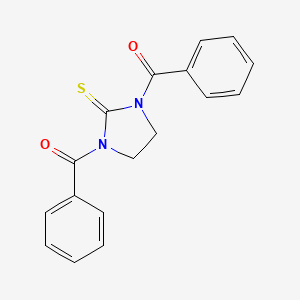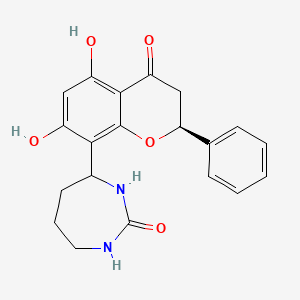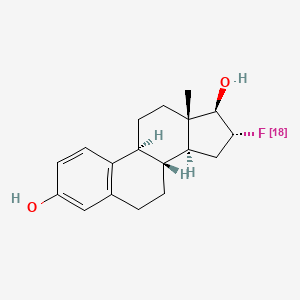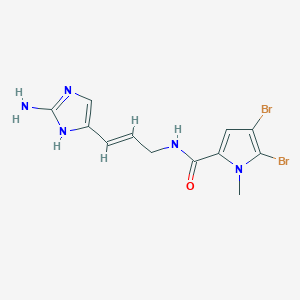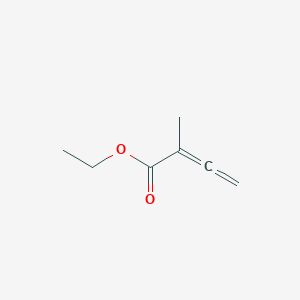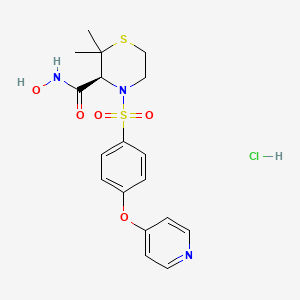
Prinomastat-Hydrochlorid
Übersicht
Beschreibung
Prinomastat hydrochloride is a synthetic, potent, and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2, MMP-9, MMP-13, and MMP-14. These enzymes are involved in the degradation of the extracellular matrix, playing a critical role in tissue remodeling, angiogenesis, tumor growth, invasion, and metastasis. Prinomastat has been studied in various preclinical models for its potential to inhibit tumor growth and angiogenesis, particularly in cancers of the colon, breast, lung, melanoma, and glioma. It has shown promising results when combined with chemotherapy, highlighting its potential in cancer treatment strategies (Scatena, 2000).
Synthesis Analysis
The synthesis of Prinomastat involves the reaction of phenyl isocyanate with specific nitriles, leading to its unique chemical structure tailored to inhibit MMPs effectively. The synthetic pathway includes steps that ensure the introduction of functional groups, which are crucial for the molecule's inhibitory action. This synthesis approach allows for the production of Prinomastat in its hydrochloride form, enhancing its solubility and bioavailability for therapeutic use (Chaudhuri & Markus, 1990).
Molecular Structure Analysis
The molecular structure of Prinomastat hydrochloride reveals its mechanism of action, characterized by the presence of hydroxamate groups that chelate the zinc ions in the active sites of MMPs. This chelation is critical for its inhibitory effect, as it prevents the MMPs from interacting with their substrates, thus inhibiting the degradation of the extracellular matrix. X-ray crystallography studies have shown that Prinomastat binds to the MMPs with high specificity and affinity, demonstrating the structural basis of its selective inhibition (Wang et al., 2012).
Chemical Reactions and Properties
Prinomastat hydrochloride's chemical properties, such as its solubility and stability, are influenced by its molecular structure. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for intravenous administration. The compound's stability under physiological conditions ensures its effectiveness as a long-lasting MMP inhibitor, with pharmacokinetic studies indicating favorable absorption, distribution, metabolism, and excretion profiles (Hande et al., 2004).
Physical Properties Analysis
The physical properties of Prinomastat, such as its melting point, molecular weight, and form (crystalline or amorphous), are crucial for its formulation and delivery as a therapeutic agent. Studies on its crystal structure have provided insights into its solid-state characteristics, which are important for the development of stable and effective pharmaceutical formulations (Cheng et al., 2001).
Chemical Properties Analysis
The chemical properties of Prinomastat, including its reactivity, degradation pathways, and interaction with biological molecules, have been extensively studied. Its selective inhibition of specific MMPs is a result of its chemical structure, which allows for precise interactions with the enzymes' active sites. Understanding these interactions at the molecular level has been critical for optimizing Prinomastat's efficacy and minimizing off-target effects (Bremer et al., 2001).
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung und Metastasenhemmung
Prinomastat-Hydrochlorid wird hauptsächlich wegen seines Potenzials in der Krebstherapie untersucht. Es hemmt Matrixmetalloproteinasen (MMPs), insbesondere MMP-2, 9, 13 und 14, die eine Rolle beim Tumorwachstum, der Invasion und der Metastasierung spielen . Durch die Blockierung dieser MMPs kann Prinomastat den Abbau der extrazellulären Matrix behindern, der für das Eindringen und die Ausbreitung von Krebszellen entscheidend ist .
Anti-Angiogenese
Angiogenese, die Bildung neuer Blutgefäße, ist essentiell für das Wachstum und das Überleben von Tumoren. Die Hemmung von MMPs durch Prinomastat beeinflusst auch die Angiogenese, wodurch die Blutversorgung von Tumoren potenziell reduziert und deren Wachstum begrenzt wird .
Hirntumorforschung
Aufgrund seiner lipophilen Natur kann Prinomastat die Blut-Hirn-Schranke überwinden, was es zu einem Kandidaten für die Forschung nach Behandlungen für Hirntumoren macht . Diese Eigenschaft ist bedeutsam, da viele Antikrebsmittel keine therapeutischen Konzentrationen im Gehirn erreichen.
Umstellung der extrazellulären Matrix
Prinomastat beeinflusst die Umstellung der extrazellulären Matrizen, die für das Gewebewachstum und die Gewebereparatur notwendig ist. Seine Rolle in diesem Prozess wird untersucht, um zu verstehen, wie es zur Kontrolle pathologischer Zustände wie Tumorwachstum und Metastasierung eingesetzt werden kann .
HepG2-Zellforschung
In wissenschaftlichen Studien wurde Prinomastat als MMP-2-Inhibitor in HepG2-Zellen, einer menschlichen Leberkrebszelllinie, verwendet. Diese Anwendung ist entscheidend für die Forschung an Leberkrebs und die Erprobung potenzieller Behandlungen .
Wirkmechanismus
Target of Action
Prinomastat hydrochloride is a synthetic hydroxamic acid derivative that primarily targets matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the degradation of the extracellular matrix, a process that is essential for tissue remodeling, angiogenesis, and cellular migration .
Mode of Action
Prinomastat hydrochloride acts as a potent inhibitor of its target MMPs . By inhibiting these MMPs, Prinomastat prevents the degradation of the extracellular matrix, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis . It is particularly potent at inhibiting MMP-3 and MMP-2, with IC50 values of 30 pM and 50 pM, respectively .
Biochemical Pathways
The inhibition of MMPs by Prinomastat hydrochloride affects the remodeling of the extracellular matrix, a process that is crucial for tissue growth, angiogenesis, collagen turnover, and cellular migration . By preventing the degradation of the extracellular matrix, Prinomastat hydrochloride can block tumor invasion and metastasis .
Pharmacokinetics
The pharmacokinetics of Prinomastat hydrochloride have been studied in various animal models . As a lipophilic agent, Prinomastat is able to cross the blood-brain barrier . The half-life of Prinomastat is reported to be between 2-5 hours .
Result of Action
The inhibition of MMPs by Prinomastat hydrochloride results in the prevention of extracellular matrix degradation, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Prinomastat hydrochloride plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases. This inhibition prevents the degradation of the extracellular matrix, thereby blocking tumor invasion and metastasis . Prinomastat hydrochloride interacts with several enzymes, including matrix metalloproteinases 2, 3, 9, 13, and 14 . The nature of these interactions involves the binding of prinomastat hydrochloride to the active site of these enzymes, thereby inhibiting their activity .
Cellular Effects
Prinomastat hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix . This inhibition leads to reduced tumor invasion and metastasis . Prinomastat hydrochloride also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .
Molecular Mechanism
The molecular mechanism of action of prinomastat hydrochloride involves its binding to the active site of matrix metalloproteinases, thereby inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . Prinomastat hydrochloride also induces changes in gene expression by modulating the activity of matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prinomastat hydrochloride change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prinomastat hydrochloride showing sustained inhibition of matrix metalloproteinases and reduced tumor invasion and metastasis .
Dosage Effects in Animal Models
The effects of prinomastat hydrochloride vary with different dosages in animal models. At lower doses, prinomastat hydrochloride effectively inhibits matrix metalloproteinases and reduces tumor invasion and metastasis . At higher doses, toxic or adverse effects such as joint and muscle-related pain have been observed . These effects are generally reversible with treatment rest and/or dose reduction .
Metabolic Pathways
Prinomastat hydrochloride is involved in metabolic pathways that include the inhibition of matrix metalloproteinases . The compound interacts with enzymes such as matrix metalloproteinases 2, 3, 9, 13, and 14, thereby preventing the degradation of the extracellular matrix . This inhibition affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Prinomastat hydrochloride is transported and distributed within cells and tissues through passive diffusion . As a lipophilic agent, it crosses the blood-brain barrier and accumulates in tissues where matrix metalloproteinases are active . This distribution is crucial for its inhibitory effects on matrix metalloproteinases and the subsequent reduction in tumor invasion and metastasis .
Subcellular Localization
The subcellular localization of prinomastat hydrochloride is primarily in the cytoplasm, where it interacts with matrix metalloproteinases . This localization is crucial for its inhibitory effects on these enzymes and the subsequent reduction in tumor invasion and metastasis . Prinomastat hydrochloride does not undergo significant post-translational modifications that would direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWXXLNXBRNBU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1435779-45-5 | |
| Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prinomastat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRINOMASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
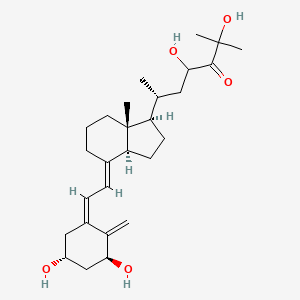
![Phenol, 4-[bis(2-iodoethyl)amino]-](/img/structure/B1248487.png)
